molecular formula C23H28N6O2 B2819630 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isobutyl-3-methyl-1-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 1020453-99-9

8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isobutyl-3-methyl-1-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2819630
CAS RN: 1020453-99-9
M. Wt: 420.517
InChI Key: XCUOOXQBZTUZON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isobutyl-3-methyl-1-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H28N6O2 and its molecular weight is 420.517. The purity is usually 95%.
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Scientific Research Applications

1. Synthesis and Cytotoxic Activity

A study by Deady et al. (2003) explored the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally related to the compound . These compounds exhibited potent cytotoxic properties against various cancer cell lines, demonstrating their potential as anticancer agents (Deady et al., 2003).

2. Metal Complexes as Models for Metal-Mediated Base Pairs

Sinha et al. (2015) investigated metal complexes of 6-pyrazolylpurine derivatives as models for metal-mediated base pairs. This research, involving structurally similar compounds, contributes to understanding the interaction of such molecules with DNA and their potential applications in the field of biochemistry and molecular biology (Sinha et al., 2015).

3. Tricyclic Xanthine Derivatives for Neurodegenerative Diseases

Brunschweiger et al. (2014) designed 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, including compounds similar to the one , as potential multitarget drugs for the treatment of neurodegenerative diseases. These compounds showed potential for both symptomatic and disease-modifying treatments (Brunschweiger et al., 2014).

4. Novel Bitter Modifying Flavour Compounds

Karanewsky et al. (2016) conducted a toxicological evaluation of novel bitter modifying flavour compounds structurally related to the compound . These compounds were assessed for safety in food and beverage applications (Karanewsky et al., 2016).

5. Synthesis and Biological Activity of Chalcone Derivatives

Abdul-Reda et al. (2018) studied the synthesis and biological activity of new chalcone derivatives from 8-Chlorotheophylline. This research highlights the synthesis and antimicrobial potential of compounds structurally akin to the one (Abdul-Reda & Abdul-Ameer, 2018).

properties

IUPAC Name

8-(3,5-dimethylpyrazol-1-yl)-3-methyl-1-[(2-methylphenyl)methyl]-7-(2-methylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O2/c1-14(2)12-27-19-20(24-22(27)29-17(5)11-16(4)25-29)26(6)23(31)28(21(19)30)13-18-10-8-7-9-15(18)3/h7-11,14H,12-13H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCUOOXQBZTUZON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=O)C3=C(N=C(N3CC(C)C)N4C(=CC(=N4)C)C)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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